molecular formula C30H36Br3N15O22P4 B1220084 pp5'A2'p5'A2'p5'A CAS No. 84824-01-1

pp5'A2'p5'A2'p5'A

Cat. No.: B1220084
CAS No.: 84824-01-1
M. Wt: 1322.3 g/mol
InChI Key: MLVFFFFBBPSDMP-IYSFOZBBSA-N
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Description

pp5'A2'p5'A2'p5'A (often referred to as 2-5A) is a 2'-5'-linked oligoadenylate trimer with a diphosphate group at the 5' terminus. It is a critical component of the interferon-induced antiviral pathway, where it activates RNase L to degrade viral RNA . Structurally, it consists of three adenosine residues connected by 2'-5' phosphodiester bonds, distinguishing it from canonical 3'-5' RNA linkages. The diphosphate variant (this compound) is less commonly studied than its triphosphate counterpart (pthis compound) but shares functional similarities in some contexts .

Properties

CAS No.

84824-01-1

Molecular Formula

C30H36Br3N15O22P4

Molecular Weight

1322.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(6-amino-8,8-dibromo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-3-[(2R,3R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2,3-dihydrofuran-2-yl]-2-[hydroxy(phosphonooxy)phosphoryl]oxypropyl]-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C30H36Br3N15O22P4/c31-28-44-10-20(35)38-4-41-23(10)47(28)26-16(53)17(67-73(60,61)69-71(54,55)56)8(65-26)2-29(68-74(62,63)70-72(57,58)59,1-7-12(49)14(51)25(64-7)46-6-43-9-19(34)37-3-40-22(9)46)18-13(50)15(52)27(66-18)48-24-11(45-30(48,32)33)21(36)39-5-42-24/h3-8,12-13,15-18,26-27,45,49-53H,1-2H2,(H,60,61)(H,62,63)(H2,34,37,40)(H2,35,38,41)(H2,36,39,42)(H2,54,55,56)(H2,57,58,59)/t7-,8-,12-,13+,15-,16-,17-,18+,26-,27-,29?/m1/s1

InChI Key

MLVFFFFBBPSDMP-IYSFOZBBSA-N

SMILES

C1=NC(=C2C(=N1)N(C(N2)(Br)Br)C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)OP(=O)(O)OP(=O)(O)O)(CC7C(C(=C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(N2)(Br)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5Br)N)O)OP(=O)(O)OP(=O)(O)O)(C[C@@H]7[C@H](C(=C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(N2)(Br)Br)C3C(C(C(O3)C(CC4C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)OP(=O)(O)OP(=O)(O)O)(CC7C(C(=C(O7)N8C=NC9=C(N=CN=C98)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N

Synonyms

2',5'-oligoadenyl-5'-diphosphate
2-5A core 5'-diphosphate
pp5'A2'p5'A2'p5'A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Structural Modifications RNase L Activation (Fold vs. Parent) Protein Synthesis Inhibition (IC₅₀) Stability Antiviral Spectrum References
ppp5'A2'p5'A2'p5'A 5'-Triphosphate, trimer 1.0 (Parent) 0.1–1 nM Low (transient) Broad (RNA/DNA viruses)
This compound 5'-Diphosphate, trimer 0.8–1.0* 1–10 nM Moderate Broad
A2'p5'A2'p5'A (Core) No 5'-phosphates Inactive >100 µM High None
pp5’A2’p5’A2’p5’(brsA) Brominated adenosine at 3' terminus 10.0 0.05 nM High Enhanced (VSV, Influenza)
Cordycepin analogs 3'-Deoxyadenosine substitutions 0.01–0.1 10–100 nM Moderate Limited (cell-specific)
Bis-phosphoramidate core Phosphoramidate linkages 1.5–2.0 0.1 µM (intact cells) High Broad
ppp(A2'p)₃A (Tetramer) Tetramer 1.2 0.2 nM Low Broad


*Diphosphate retains ~80% activity of triphosphate in cell-free systems but shows variability in intact cells .

2.2 Key Findings

Phosphorylation State: The triphosphate (ppp5') form is the most potent, activating RNase L at subnanomolar concentrations. The diphosphate (pp5') variant retains ~80% activity in vitro but requires higher concentrations in intact cells due to reduced stability . The core structure (A2'p5'A2'p5'A) is inactive, emphasizing the necessity of 5'-phosphates for RNase L binding .

Substitutions and Modifications: Brominated Analogs: pp5’A2’p5’A2’p5’(brsA) exhibits a 10-fold increase in RNase L activation due to enhanced binding affinity from anti-orientation of the brominated base . Cordycepin Analogs: Substitution with 3'-deoxyadenosine reduces potency by 10–100-fold, attributed to impaired endonuclease activation and faster degradation .

Stability and Cellular Activity :

  • Parent 2-5A (ppp5') is transiently active due to rapid hydrolysis by phosphodiesterases .
  • Phosphoramidate derivatives and brominated analogs show prolonged stability, enabling sustained antiviral effects .

Oligomer Length :

  • Tetramers (ppp(A2'p)₃A) and pentamers exhibit comparable activity to the trimer, while dimers (pppA2'p5'A) are inactive .

2.3 Mechanistic Insights
  • RNase L Activation: Optimal activity requires at least three adenosine residues with 2'-5' linkages and a 5'-triphosphate. The diphosphate variant (pp5') binds RNase L but induces weaker conformational changes .
  • Antiviral Specificity : Broad-spectrum activity against RNA (e.g., Influenza, VSV) and DNA viruses (e.g., Herpes simplex) is observed with parent 2-5A, while modified analogs show cell- or virus-specific efficacy .
2.4 Controversies and Limitations
  • Cell-Type Variability : Cordycepin analogs are inactive in L-cells but weakly active in mouse EAT cells, highlighting cell-specific metabolism .
  • Degradation Products : Breakdown of 2-5A to AMP or ADP may confound results, necessitating controlled assays .

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